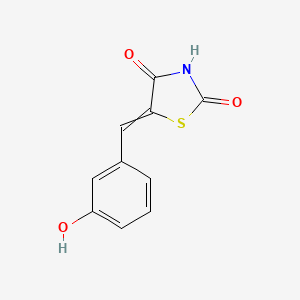

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

説明

特性

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLKVFXCODJJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385807 | |

| Record name | (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184840-72-0 | |

| Record name | (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of Thiazolidine-2,4-dione Core

The initial step in the synthesis involves the preparation of thiazolidine-2,4-dione, the key scaffold for subsequent functionalization.

Method: Reflux of Monochloroacetic Acid with Thiourea

- Procedure: Monochloroacetic acid is refluxed with thiourea in water.

- Reaction Time: Typically several hours until completion.

- Yield: Approximately 78%.

- Physical Properties: Melting point 118–120°C; recrystallized from water.

- Reference: This method follows a classical published procedure with confirmed reproducibility.

| Parameter | Details |

|---|---|

| Starting materials | Monochloroacetic acid, Thiourea |

| Solvent | Water |

| Reaction condition | Reflux |

| Yield | 78% |

| Melting point | 118–120°C |

| Purification | Recrystallization from water |

Synthesis of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione

The target compound is synthesized by the condensation of thiazolidine-2,4-dione with 3-hydroxybenzaldehyde under basic catalysis, typically using piperidine as a catalyst in ethanol solvent.

General Knoevenagel Condensation Procedure

- Reactants: Thiazolidine-2,4-dione (2.5 g, 21.36 mmol) and 3-hydroxybenzaldehyde (21.36 mmol).

- Catalyst: Piperidine (14.11 mmol).

- Solvent: Ethanol (150 mL).

- Reaction Conditions: Reflux with continuous stirring for 8–9 hours.

- Monitoring: Reaction progress monitored by Thin Layer Chromatography (TLC).

- Isolation: Reaction mixture poured into water, acidified with acetic acid to precipitate the product.

- Purification: Product filtered and recrystallized from acetic acid.

- Yield: Approximately 70%.

- Characterization: Melting point around 260°C; IR and NMR spectra consistent with expected structure.

| Parameter | Details |

|---|---|

| Thiazolidine-2,4-dione | 2.5 g (21.36 mmol) |

| 3-Hydroxybenzaldehyde | 21.36 mmol |

| Catalyst | Piperidine (14.11 mmol) |

| Solvent | Ethanol (150 mL) |

| Reaction time | 8–9 hours reflux |

| Work-up | Acidification with acetic acid |

| Purification | Recrystallization from acetic acid |

| Yield | 70% |

| Melting point | ~260°C |

Alternative Synthetic Routes and Modifications

In related studies, substituted 5-benzylidene-thiazolidine-2,4-diones have been synthesized by similar Knoevenagel condensation methods with various substituted benzaldehydes, confirming the versatility of the method for synthesizing diverse analogs including hydroxy-substituted derivatives.

Example: Synthesis of 5-(3-Methoxy-4-hydroxybenzylidene)thiazolidine-2,4-dione

- Similar procedure with substituted aldehydes.

- Reaction conditions and purification methods remain consistent.

- Yields in the range of 70%.

- Characterization data confirm the formation of the benzylidene derivative.

Advanced Synthetic Procedures Involving Further Functionalization

More complex derivatives, such as N-substituted 5-benzylidene-2,4-thiazolidinediones, have been prepared by reacting the benzylidene-thiazolidinedione with 3-chloro-N-phenylpropanamides in the presence of triethylamine in acetonitrile under reflux for 12 hours. Though this is beyond the direct preparation of the title compound, it indicates the synthetic flexibility of the benzylidene-thiazolidinedione intermediate.

Summary Table of Preparation Methods

| Step | Method/Condition | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of thiazolidine-2,4-dione | Reflux monochloroacetic acid + thiourea in water | 78 | Classic method, water recrystallization |

| Knoevenagel condensation with 3-hydroxybenzaldehyde | Thiazolidine-2,4-dione + 3-hydroxybenzaldehyde + piperidine in ethanol, reflux 8-9 h | 70 | Acidification with acetic acid, recrystallization |

| Further N-substitution (optional) | Reaction with 3-chloro-N-phenylpropanamides + triethylamine in acetonitrile, reflux 12 h | Variable | For advanced derivatives, not direct target compound |

Research Findings and Analytical Data

- The Knoevenagel condensation is the preferred method for the preparation of this compound due to its simplicity, good yields, and reproducibility.

- The reaction proceeds smoothly under reflux in ethanol with piperidine as a base catalyst.

- The product precipitates upon acidification, facilitating easy isolation.

- Spectroscopic data (IR, 1H NMR, 13C NMR) confirm the presence of characteristic functional groups including the thiazolidinedione carbonyls, the benzylidene double bond, and the hydroxy substituent.

- The compound exhibits a high melting point (~260°C), indicating its purity and crystalline nature.

化学反応の分析

Types of Reactions

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The benzylidene group can be reduced to form a saturated thiazolidine derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-ketobenzylidene thiazolidine-2,4-dione.

Reduction: Formation of 5-(3-hydroxybenzyl)thiazolidine-2,4-dione.

Substitution: Formation of 3-alkoxybenzylidene or 3-acetoxybenzylidene thiazolidine-2,4-dione.

科学的研究の応用

Medicinal Applications

-

Anti-inflammatory Properties :

- Research indicates that derivatives of thiazolidinediones can inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory processes. Studies have shown that (E)-5-(3-hydroxybenzylidene)thiazolidine-2,4-dione derivatives significantly reduce NO production in activated macrophages, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Activity :

- HIV Inhibition :

- Antioxidant Properties :

Biological Mechanisms

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes like COX-2 and iNOS, blocking their activity through hydrogen bonding and hydrophobic interactions.

- Cell Signaling Modulation : By inhibiting key enzymes involved in inflammatory pathways, this compound may modulate signaling cascades that lead to reduced inflammation and oxidative stress.

Industrial Applications

- Synthesis Building Block :

-

Material Science :

- There is potential for using this compound in developing new materials with specific functionalities due to its unique chemical properties. Research into polymerization processes involving thiazolidinediones could lead to innovative applications in material science.

作用機序

The mechanism of action of (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group and the thiazolidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Comparison with Similar Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives exhibit structure-dependent biological activities. Below, E-3-HBTZD is compared with analogs based on substituent positions, stereochemistry, and pharmacological profiles.

Lipoxygenase (LOX) Inhibition

Thiazolidinediones with benzylidene substituents show variable LOX inhibitory activity. Key findings include:

- 5-(2,5-Dihydroxybenzylidene)-TZD (1c) : Exhibited the highest LOX inhibition (IC50 = 3.52 µM), attributed to dual hydroxyl groups enhancing hydrogen bonding with the enzyme active site .

- 5-((1H-Indol-3-yl)methylene)-TZD (1s) : Moderate activity (IC50 = 7.46 µM), likely due to steric hindrance from the indole group .

- E-3-HBTZD : While direct LOX data for E-3-HBTZD is unavailable, its 3-hydroxy substituent may offer intermediate activity compared to 1c (more hydrophilic) and methoxy-substituted analogs like 5-(3,4,5-trimethoxybenzylidene)-TZD (1g) , which showed minimal inhibition (7.3%) due to reduced hydrogen-bonding capacity .

Table 1: LOX Inhibition of Selected TZD Derivatives

| Compound | Substituent Position | IC50 (µM) | Inhibition (%) |

|---|---|---|---|

| 1c | 2,5-dihydroxy | 3.52 | 76.3 |

| 1s | Indole-3-yl | 7.46 | 67.1 |

| 1g | 3,4,5-trimethoxy | N/A | 7.3 |

| E-3-HBTZD | 3-hydroxy | N/A | Data pending |

Mitochondrial Pyruvate Carrier (MPC) Inhibition

MPC inhibitors are explored for metabolic disorders. Key comparisons:

- 5-(4-Hydroxybenzylidene)-TZD (Compound 3) : IC50 = 762 nM for mitochondrial respiration inhibition, outperforming UK5099 (a reference MPC inhibitor) .

- 5-(3-Hydroxy-4-methoxybenzylidene)-TZD (Compound 5) : Moderate activity, highlighting the importance of substituent positioning .

- E-3-HBTZD: Not directly tested, but its 3-hydroxy group may reduce MPC affinity compared to 4-hydroxy analogs due to altered electronic interactions .

Table 2: MPC Inhibition of Selected TZD Derivatives

| Compound | Substituent | IC50 (nM) |

|---|---|---|

| 5-(4-Hydroxybenzylidene)-TZD | 4-hydroxy | 762 |

| UK5099 | Reference inhibitor | ~100 |

| E-3-HBTZD | 3-hydroxy | N/A |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a target for diabetes and obesity. Notable analogs:

- Compound 7e : IC50 = 4.6 µM, featuring a 4-chloro substituent enhancing hydrophobic interactions with the catalytic site .

- E-3-HBTZD : Unreported in PTP1B studies, but its polar 3-hydroxy group may reduce binding compared to halogenated derivatives .

Antimicrobial and Anticancer Activity

- Antimicrobial : Derivatives with halogen substituents (e.g., 5-(4-chlorobenzylidene)-TZD) show potent activity (MIC = 1–64 µg/mL) due to enhanced membrane permeability . E-3-HBTZD’s hydroxyl group may limit lipid bilayer penetration, reducing efficacy.

- Anticancer : 5-(4-Alkylbenzylidene)-TZD derivatives (e.g., 5d, 5g) exhibit marked activity against colon and breast cancer cells . E-3-HBTZD’s neuroprotective effects suggest divergent mechanisms compared to alkyl-substituted analogs .

Stereochemical and Substituent Effects

- Z vs. E Isomerism : The (Z)-isomer of 5-(3-hydroxybenzylidene)-TZD (compound 6) was synthesized with 43% yield , but biological data for E-3-HBTZD highlight its unique mAChRM1 modulation .

- Hydroxy vs. Methoxy Groups : Methoxy substituents (e.g., 1g) reduce LOX inhibition but enhance metabolic stability, whereas hydroxy groups improve antioxidant capacity .

Key Trends :

- Substituent position (3 vs. 4-hydroxy) drastically alters biological potency.

- Hydrophobic groups (e.g., halogens, alkyl chains) enhance antimicrobial and anticancer activity.

- Stereochemistry (E/Z) influences conformational stability and target binding.

生物活性

(E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antioxidant, and antihyperglycemic properties, supported by relevant studies and data.

Structural Characteristics

Thiazolidine-2,4-dione compounds are characterized by a five-membered ring containing nitrogen and sulfur atoms, with carbonyl groups at the 2 and 4 positions. The substitution at the 5-position significantly influences their biological activity. The specific compound this compound features a hydroxyl group on the benzylidene moiety, enhancing its pharmacological potential.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidine-2,4-dione derivatives. For instance, a series of substituted TZDs exhibited significant antibacterial and antifungal activities. In particular, this compound demonstrated notable efficacy against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 13 | |

| Candida albicans | 12 |

These findings suggest that the compound may inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. For example, studies employing DPPH and ABTS radical scavenging assays indicated that this compound effectively scavenges free radicals:

The antioxidant activity is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals.

3. Antihyperglycemic Activity

Thiazolidinediones are well-known for their role in managing diabetes by activating PPAR-γ receptors, which improve insulin sensitivity. This compound has been shown to exhibit antihyperglycemic effects in animal models:

The compound's mechanism involves enhancing glucose uptake in adipose tissue and improving lipid metabolism.

Case Study 1: HIV-1 Reverse Transcriptase Inhibition

A study synthesized several thiazolidine derivatives, including this compound, which were evaluated for their inhibitory activity against HIV-1 reverse transcriptase. The results indicated that certain derivatives exhibited significant inhibitory effects with promising binding affinities as revealed by molecular docking studies .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound displayed dose-dependent cytotoxicity with IC50 values lower than those of standard chemotherapeutics like irinotecan .

Q & A

Q. What are the standard synthetic routes for (E)-5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via Knoevenagel condensation , reacting 3-hydroxybenzaldehyde with thiazolidine-2,4-dione (TZD) derivatives. A common protocol involves:

- Mixing equimolar amounts of aldehyde and TZD in ethanol or acetonitrile.

- Adding a catalyst (e.g., urea, piperidine, or alum) and heating at 100–150°C for 2–6 hours.

- Purification via recrystallization (ethanol or methanol) or column chromatography .

Optimization strategies : - Vary solvents (polar vs. non-polar) to control reaction kinetics.

- Adjust catalyst loading (e.g., urea at 10:1 molar ratio to reactants) to enhance yield.

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Key methods include:

- FT-IR : Confirm the presence of C=O (1690–1750 cm⁻¹), N–H (3200–3400 cm⁻¹), and C=C (aromatic, ~1600 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identify characteristic proton environments (e.g., benzylidene CH at δ 7.5–8.5 ppm, TZD ring protons at δ 3.5–4.5 ppm) and carbon signals for carbonyl groups (δ 165–175 ppm) .

- Mass spectrometry (ESI/HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry and confirm the E-isomer configuration .

Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?

Standard protocols involve:

- Agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).

- Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).

- Measure zones of inhibition or MIC/MBC values (µg/mL) and compare to positive controls (e.g., ciprofloxacin, fluconazole) .

- Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound?

The compound’s antioxidant potential is attributed to:

- Free radical scavenging : The 3-hydroxy group donates hydrogen atoms to neutralize DPPH• or ABTS•+ radicals, confirmed via UV-Vis spectrophotometry (λ = 517 nm for DPPH assay) .

- Chelation of metal ions : The thiazolidinedione ring and phenolic OH group bind Fe²⁺/Cu²⁺, inhibiting Fenton reaction-driven ROS generation .

Experimental validation : - Compare IC₅₀ values in radical scavenging assays with structurally modified analogs (e.g., removal of the hydroxy group reduces activity) .

- Use ESR spectroscopy to detect radical adduct formation .

Q. How can computational methods guide SAR studies for enhancing anticancer activity?

Molecular docking and MD simulations are pivotal:

- Target proteins (e.g., EGFR, tubulin) using PDB IDs (e.g., 1M17 for EGFR).

- Dock the compound into active sites (AutoDock Vina) to assess binding affinity (ΔG < −7 kcal/mol suggests strong interaction) .

- Analyze key interactions: Hydrogen bonds with Arg residues or π-π stacking with hydrophobic pockets .

SAR insights : - Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzylidene ring to enhance cytotoxicity (e.g., IC₅₀ < 10 µM in MTT assays) .

- Replace the hydroxy group with methoxy to improve membrane permeability (logP > 3.0) .

Q. How can conflicting data on biological activity across studies be resolved?

Common sources of contradiction include:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.

- Solvent effects : DMSO concentration impacting cell viability.

Resolution strategies : - Perform meta-analysis of published IC₅₀/MIC values and normalize data using standardized protocols (e.g., CLSI guidelines) .

- Replicate experiments under controlled conditions (e.g., fixed DMSO concentration, identical incubation times) .

- Use cheminformatics tools (e.g., PCA) to correlate structural features with activity trends .

Q. What in vivo models are suitable for evaluating antidiabetic potential?

- Streptozotocin-induced diabetic rats : Administer the compound orally (10–50 mg/kg/day) for 4 weeks.

- Monitor fasting blood glucose (glucometer), insulin levels (ELISA), and lipid profiles .

- Compare to glibenclamide (positive control) and assess toxicity via liver/kidney function tests .

Methodological Considerations

Q. How can regioselectivity challenges in synthesizing analogs be addressed?

- Use microwave-assisted synthesis to enhance reaction specificity and reduce side products .

- Employ directing groups (e.g., –NO₂) on the benzaldehyde precursor to control Knoevenagel adduct formation .

Q. What strategies improve solubility for pharmacokinetic studies?

- Formulate as nanoparticles (e.g., PLGA encapsulation) or use co-solvents (PEG-400) .

- Synthesize prodrugs (e.g., ester derivatives) hydrolyzed in vivo to the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。